molecular formula C7H8BrNO B1528184 (5-Bromo-4-methylpyridin-2-yl)methanol CAS No. 1394291-59-8

(5-Bromo-4-methylpyridin-2-yl)methanol

Cat. No.: B1528184
CAS No.: 1394291-59-8
M. Wt: 202.05 g/mol
InChI Key: SGLMCAKAOCVUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-4-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a hydroxymethyl group at the 2nd position on the pyridine ring. This compound is typically a colorless to pale yellow solid and is soluble in various organic solvents such as ethanol and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for (5-Bromo-4-methylpyridin-2-yl)methanol involves the bromination of 4-methylpyridine followed by reduction. The process begins with the bromination of 4-methylpyridine to yield (5-Bromo-4-methylpyridin-2-yl) bromide. This intermediate is then subjected to reduction using suitable reducing agents to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and reduction processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-methylpyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromo-4-methylpyridin-2-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-4-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-4-methylpyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications .

Properties

IUPAC Name

(5-bromo-4-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLMCAKAOCVUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-4-methylpyridin-2-yl)methanol
Reactant of Route 2
(5-Bromo-4-methylpyridin-2-yl)methanol
Reactant of Route 3
(5-Bromo-4-methylpyridin-2-yl)methanol
Reactant of Route 4
(5-Bromo-4-methylpyridin-2-yl)methanol
Reactant of Route 5
(5-Bromo-4-methylpyridin-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(5-Bromo-4-methylpyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.